molecular formula C10H8F4N2 B13058886 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13058886
M. Wt: 232.18 g/mol
InChI Key: QHZNQJFIAMWCQX-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is a synthetic compound characterized by the presence of trifluoromethyl and fluoroindole groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine typically involves the reaction of 4-fluoroindole with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid and a suitable amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity : Research indicates that derivatives of indole compounds exhibit significant antidepressant effects. For instance, studies have shown that modifications to the indole structure can enhance serotonin receptor binding affinity, which is crucial for antidepressant activity. The trifluoromethyl group may also play a role in modulating the pharmacokinetics of these compounds .

Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains of bacteria. In vitro studies demonstrated that certain derivatives showed significant zones of inhibition against Gram-positive and Gram-negative bacteria. For example, one study reported a synthesized derivative exhibiting a minimum inhibitory concentration (MIC) value as low as 0.78 µg/mL against Salmonella enterica .

Material Science Applications

Fluorinated Polymers : The incorporation of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine into polymer matrices has been investigated for developing advanced materials with enhanced thermal stability and chemical resistance. Fluorinated compounds are known to impart unique surface properties to polymers, making them suitable for applications in coatings and membranes.

Property Value
Thermal StabilityHigh
Chemical ResistanceExcellent
Surface EnergyLow

Catalytic Applications

The compound has been explored as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers while facilitating various transformations has been documented. For instance, palladium-catalyzed cross-coupling reactions using this compound have shown promising yields in synthesizing complex organic molecules .

Case Studies

  • Synthesis of Antibacterial Agents : A study utilized this compound as a precursor in synthesizing novel antibacterial agents. The resulting compounds exhibited potent activity against E. coli and Pseudomonas aeruginosa, highlighting the potential of fluorinated indoles in drug discovery .
  • Fluorinated Polymer Development : Researchers incorporated this compound into polyvinylidene fluoride (PVDF) matrices to create membranes with improved hydrophobicity and chemical resistance. These membranes showed enhanced performance in filtration applications compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoroindole groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-1-phenylethanamine
  • 2,2,2-trifluoro-1-(4-chloro-1H-indol-3-yl)ethan-1-amine
  • 2,2,2-trifluoro-1-(4-bromo-1H-indol-3-yl)ethan-1-amine

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoroindole groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, pharmacological effects, and molecular interactions.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H8F4N
  • Molecular Weight : 231.149 g/mol
  • CAS Number : 1313044-12-0
  • Purity : Typically above 97% in commercial preparations .

Synthesis

The synthesis of this compound involves several steps that include the introduction of trifluoromethyl and fluoro groups into the indole structure. Various methods have been explored for its synthesis, focusing on optimizing yields and purity .

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The binding affinity of this compound to these targets may suggest potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest that fluorinated indoles possess antimicrobial properties. The compound's structural features may enhance its interaction with bacterial cell membranes or specific microbial enzymes, leading to increased efficacy against both gram-positive and gram-negative bacteria. In vitro tests have demonstrated varying levels of inhibition against common pathogens .

Neuropharmacological Effects

Indole derivatives are known for their neuropharmacological activities. The presence of fluorine atoms may influence the compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems. Investigations into its effects on serotonin receptors could provide insights into its potential as an antidepressant or anxiolytic agent .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that a structurally similar indole derivative inhibited proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Efficacy : Another study reported that a related compound showed significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.

Molecular Interactions

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. Key findings include:

  • Binding Energy : The compound exhibits favorable binding energies in docking simulations with targets such as PI3K and PKC.
  • Hydrogen Bonding : Interaction models suggest that hydrogen bonding plays a critical role in stabilizing the compound within active sites of target proteins .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine, and what intermediates are critical?

A multi-step synthesis approach is typically employed. Key intermediates may include fluorinated indole derivatives (e.g., 4-fluoro-1H-indole) and trifluoroethylamine precursors. Nucleophilic substitution or reductive amination reactions are common, leveraging fluorinated building blocks to introduce the trifluoroethyl group. For example, boron-containing intermediates (e.g., 4-chloro-7-boronic acid indazole derivatives) can facilitate Suzuki-Miyaura couplings to assemble the indole core . Purity optimization requires column chromatography or recrystallization, with intermediates verified via NMR and LC-MS .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR (¹H/¹³C/¹⁹F): Essential for confirming fluorine substitution patterns and indole backbone integrity. ¹⁹F NMR is critical for distinguishing trifluoroethyl and 4-fluoroindole groups .
  • X-ray crystallography: Resolves stereochemical ambiguities and binding conformations, as demonstrated in studies of similar IDO-1 inhibitors .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formula and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory.
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal: Segregate halogenated waste and consult certified disposal services, as improper handling may pose environmental risks (e.g., aquatic toxicity) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as IDO-1?

Structural analogs (e.g., IDO-1 inhibitors like PF-06840003) bind non-competitively to the heme-free enzyme pocket, avoiding direct iron coordination. This unique binding mode enhances selectivity over other oxidases. Molecular docking and X-ray crystallography are used to validate interactions with residues like Phe-226 and Ser-167 . Activity in human whole blood assays (IC₅₀ < 100 nM) further confirms target engagement .

Q. How can researchers address discrepancies in reported enzymatic activity across studies?

Contradictions may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols by:

  • Using recombinant human IDO-1 with controlled heme saturation.
  • Validating inhibitor potency via orthogonal methods (e.g., HPLC-based tryptophan depletion vs. kynurenine ELISA) .
  • Comparing results with reference compounds (e.g., epacadostat) to calibrate experimental systems .

Q. What strategies improve metabolic stability and pharmacokinetic (PK) profiles of this compound?

  • ADME optimization: Introduce fluorine atoms to reduce CYP450-mediated oxidation. The trifluoroethyl group enhances metabolic stability, as seen in analogs with human half-lives >16 hours .
  • Prodrug design: Mask the amine group with acid-labile protectors (e.g., tert-butyl carbamates) to improve oral bioavailability .

Q. How can in vitro-to-in vivo efficacy translation be evaluated for this compound?

  • In vitro: Use primary immune cell co-cultures to model tumor microenvironment effects (e.g., T-cell suppression assays) .
  • In vivo: Employ syngeneic mouse models with IDO-1-overexpressing tumors. Monitor kynurenine/tryptophan ratios in plasma and tumor tissue via LC-MS/MS .

Q. What computational methods predict off-target effects or selectivity issues?

  • Molecular dynamics simulations: Assess binding to homologous enzymes (e.g., TDO2) by comparing free energy landscapes.
  • Chemoproteomics: Use activity-based protein profiling (ABPP) to identify unintended targets in complex proteomes .

Q. Methodological Resources

  • Synthetic protocols: Refer to fluorinated indole synthesis in PubChem datasets .
  • Crystallography data: Leverage IDO-1 inhibitor co-crystal structures (PDB: 5EK8) for comparative analysis .
  • Safety guidelines: Follow OSHA-compliant protocols for halogenated amine handling .

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H8F4N2/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14/h1-4,9,16H,15H2

InChI Key

QHZNQJFIAMWCQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N

Origin of Product

United States

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